molecular formula C6H13NO2 B1388104 (S)-4-Methyl-2-(hydroxymethyl)morpholine CAS No. 1159598-33-0

(S)-4-Methyl-2-(hydroxymethyl)morpholine

Cat. No. B1388104
CAS RN: 1159598-33-0
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-LURJTMIESA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .


Chemical Reactions Analysis

Iron (III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol . The morpholines were obtained either by C-O or C-N bond formation .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It is a base, and its conjugate acid is called morpholinium .

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine is not well understood. However, it is believed that the hydroxymethyl group and the methyl group attached to the morpholine ring play an important role in the reactivity of the compound. The hydroxymethyl group is believed to act as an electron-donating group, while the methyl group is believed to act as an electron-withdrawing group. This electron-donating and electron-withdrawing behavior is believed to facilitate the formation of reactive intermediates, which are then able to undergo various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-morpholine are not well understood. However, it is believed that the compound may have some effects on the central nervous system, as it has been found to interact with certain neurotransmitters. Additionally, it has been found to have some anti-inflammatory properties. It is also believed to have some effects on the cardiovascular system, as it has been found to interact with certain hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, it is a versatile starting material for a variety of chemical reactions. However, it is important to note that the compound is highly flammable and should be handled with caution. Additionally, it is important to use the proper safety equipment when working with this compound, as it can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for research involving (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Furthermore, further research could be conducted to explore the potential uses of the compound in the synthesis of polymers and other specialty chemicals. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of dyes and catalysts.

Scientific Research Applications

(S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a catalyst in organic synthesis reactions. Additionally, it has been used in the synthesis of dyes, catalysts, and other specialty chemicals. It is also used in the synthesis of polymers, such as polyurethane and polycarbonate.

Safety and Hazards

Morpholine is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

[(2S)-4-methylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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